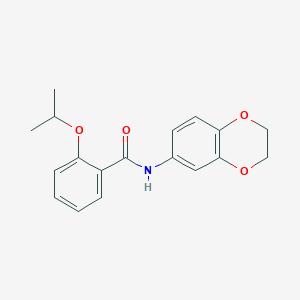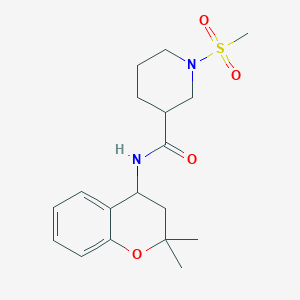![molecular formula C12H17ClN2O4S B4460273 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4460273.png)
2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide
説明
2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been well characterized.
作用機序
HDAC inhibitors such as 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide work by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in an increase in histone acetylation, which leads to changes in chromatin structure and gene expression. HDAC inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, differentiation, and apoptosis, while repressing genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has been shown to have other biochemical and physiological effects. 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins that are no longer needed by the cell. This can lead to the accumulation of misfolded or damaged proteins, which can also contribute to cell death.
実験室実験の利点と制限
One advantage of 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide is that it has been extensively studied in preclinical models, and its mechanism of action and biochemical effects have been well characterized. This makes it a useful tool for studying the role of HDAC enzymes in cancer biology. However, one limitation of 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to HDAC inhibitors. Finally, there is interest in exploring the use of HDAC inhibitors in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance their efficacy.
科学的研究の応用
2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors such as 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them attractive candidates for cancer therapy. 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In preclinical studies, 2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and paclitaxel.
特性
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-4-9(12(14)16)15(20(3,17)18)10-7-8(13)5-6-11(10)19-2/h5-7,9H,4H2,1-3H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQHHFWLBIRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460205.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4460225.png)
![2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460226.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B4460234.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460237.png)
![3-(4-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide](/img/structure/B4460240.png)
![3-[(4-fluorobenzyl)amino]-2(1H)-quinoxalinone](/img/structure/B4460246.png)

![3-methyl-4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4460261.png)
![6-cyclobutyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460274.png)
![4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4460275.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide](/img/structure/B4460288.png)